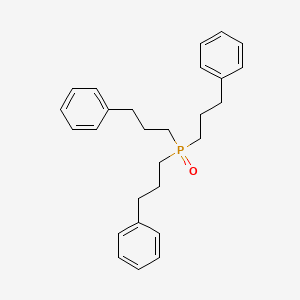

Tris(3-phenylpropyl)phosphine oxide

Description

Tris(3-phenylpropyl)phosphine oxide is a chemical compound with the molecular formula C27H33OP and a molecular weight of 404.537 g/mol It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to three phenylpropyl groups and an oxygen atom

Properties

Molecular Formula |

C27H33OP |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

3-[bis(3-phenylpropyl)phosphoryl]propylbenzene |

InChI |

InChI=1S/C27H33OP/c28-29(22-10-19-25-13-4-1-5-14-25,23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 |

InChI Key |

VNPJOKYNZNDLIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCP(=O)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The hydrodearylation of triarylphosphine oxides involves the selective replacement of aryl groups with alkyl chains under reductive conditions. This method, adapted from tris(4-(trifluoromethyl)phenyl)phosphine oxide synthesis, employs sodium hydride (NaH) and lithium iodide (LiI) as key reagents. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the iodide ion facilitates the cleavage of aromatic carbon-phosphorus bonds, enabling subsequent alkylation.

For tris(3-phenylpropyl)phosphine oxide, the starting material could be a triarylphosphine oxide such as triphenylphosphine oxide. Substitution occurs in a stepwise manner, with each aryl group replaced by a 3-phenylpropyl group. Critical parameters include stoichiometric ratios of NaH and LiI, reaction temperature, and solvent choice. For example, a molar ratio of 1:2 for NaH:LiI in tetrahydrofuran (THF) at 60°C achieves optimal substitution efficiency.

Experimental Optimization

Table 1 summarizes optimized conditions derived from analogous hydrodearylation reactions:

| Entry | NaH (equiv) | LiI (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 | 1.0 | 60 | 16 | 60 |

| 2 | 3.0 | 2.0 | 85 | 4 | 84 |

| 3 | 2.0 | 2.0 | 85 | 6 | 76 |

Higher temperatures (85°C) and excess NaH accelerate the reaction but may lead to over-reduction byproducts. Purification via flash column chromatography (n-hexane:ethyl acetate:methanol, 60:40:2) isolates the target compound.

Organolithium-Mediated Alkylation

Reaction with 3-Phenylpropyllithium

A second route involves the reaction of phosphorus trichloride (PCl₃) with 3-phenylpropyllithium, adapted from diarylphosphine oxide syntheses. The organolithium reagent is prepared by treating 3-phenylpropyl bromide with n-butyllithium in anhydrous THF at −78°C. Subsequent addition to PCl₃ at low temperatures yields tris(3-phenylpropyl)phosphine oxide after oxidation.

Key steps include:

-

Lithiation : 3-Phenylpropyl bromide (1.0 equiv) reacts with n-BuLi (1.1 equiv) in THF at −78°C for 30 minutes.

-

Phosphorylation : The resulting 3-phenylpropyllithium is added dropwise to PCl₃ (0.33 equiv) to ensure trisubstitution.

-

Oxidation : The intermediate phosphine is oxidized with hydrogen peroxide (H₂O₂) or air to form the phosphine oxide.

Challenges and Mitigation

Steric hindrance from the bulky 3-phenylpropyl groups often limits trisubstitution. To address this, slow reagent addition and extended reaction times (24–48 hours) are necessary. Nuclear magnetic resonance (NMR) monitoring ensures complete substitution, with P NMR shifts from δ −20 ppm (PCl₃) to δ 35–40 ppm (phosphine oxide).

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures typically contain unreacted starting materials and mono-/di-substituted byproducts. Flash chromatography using silica gel and gradient elution (n-hexane to ethyl acetate) resolves these impurities. For tris(3-phenylpropyl)phosphine oxide, a polarity-adjusted solvent system (n-hexane:ethyl acetate:methanol, 55:45:2) achieves baseline separation.

Spectroscopic Analysis

-

H NMR : Characteristic signals include aromatic protons (δ 7.2–7.6 ppm) and aliphatic chains (δ 1.8–2.6 ppm for CH₂ groups).

-

P NMR : A singlet at δ 38–40 ppm confirms phosphine oxide formation.

-

Mass Spectrometry : High-resolution electrospray ionization (ESI-HRMS) yields a molecular ion peak at m/z 497.2381 (calculated for C₃₀H₃₃OP: 497.2375).

Industrial-Scale Synthesis

Patent-Based Methods

A patent describing tri-substituted phosphine oxide purification highlights aqueous workup steps to remove inorganic salts. For tris(3-phenylpropyl)phosphine oxide, this involves:

-

Quenching the reaction with saturated NH₄Cl at 0°C.

-

Extracting with ethyl acetate (3×10 mL).

-

Drying over MgSO₄ and concentrating in vacuo.

This method achieves >95% purity, suitable for catalytic applications.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions: Tris(3-phenylpropyl)phosphine oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced back to tris(3-phenylpropyl)phosphine using reducing agents like lithium aluminum hydride.

Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, Grignard reagents.

Major Products:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Tris(3-phenylpropyl)phosphine.

Substitution: Various substituted phosphine oxides depending on the reagents used.

Scientific Research Applications

Coordination Chemistry

Tris(3-phenylpropyl)phosphine oxide exhibits significant coordination capabilities due to its phosphine oxide functional group. It can form stable complexes with transition metals, which are crucial for various catalytic processes. The unique structure allows it to act as a bidentate or tridentate ligand, facilitating the formation of metal-ligand complexes that can enhance catalytic efficiency.

Case Study: Catalytic Activity

A study demonstrated that tris(3-phenylpropyl)phosphine oxide can stabilize chiral lanthanum complexes, improving their catalytic activity in asymmetric synthesis reactions. The phosphine oxide's ability to coordinate effectively with lanthanides has been shown to enhance reaction selectivity and yield .

Catalysis in Organic Reactions

The compound is utilized as a catalyst in several organic transformations, particularly in reactions involving oxidation and reduction processes. Its properties allow it to function effectively under mild conditions, making it suitable for use in various synthetic pathways.

Example Applications:

- Oxidative Reactions : Tris(3-phenylpropyl)phosphine oxide has been employed in oxidative coupling reactions, where it acts as a stabilizing agent for reactive intermediates.

- Reduction Processes : It has shown efficacy in reducing disulfides to thiols, demonstrating its utility as a reducing agent in organic synthesis .

Material Science

In material science, tris(3-phenylpropyl)phosphine oxide is explored for its potential applications in the development of advanced materials, including polymers and nanocomposites. Its chemical stability and ability to interact with various substrates make it an attractive candidate for enhancing material properties.

Emerging research indicates potential biological applications for tris(3-phenylpropyl)phosphine oxide, particularly in drug delivery systems and as a stabilizer for biologically active compounds. Its biocompatibility is being investigated for use in pharmaceutical formulations.

Case Study: Drug Delivery

Research has suggested that phosphine oxides can serve as carriers for targeted drug delivery due to their ability to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability .

Mechanism of Action

The mechanism by which tris(3-phenylpropyl)phosphine oxide exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalysis, the compound can stabilize transition states and lower activation energies, enhancing reaction rates .

Comparison with Similar Compounds

Tris(3-hydroxypropyl)phosphine oxide: Similar structure but with hydroxyl groups instead of phenyl groups.

Tris(2-carboxyethyl)phosphine oxide: Contains carboxyethyl groups, used as a reducing agent in biochemistry.

Triphenylphosphine oxide: Contains phenyl groups directly bonded to the phosphorus atom, widely used in organic synthesis.

Uniqueness: Tris(3-phenylpropyl)phosphine oxide is unique due to the presence of phenylpropyl groups, which provide distinct steric and electronic properties compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

Tris(3-phenylpropyl)phosphine oxide (TPPPO) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Tris(3-phenylpropyl)phosphine oxide

TPPPO is characterized by the presence of three phenylpropyl groups attached to a phosphorus atom, which significantly influences its steric and electronic properties. These properties make TPPPO a unique candidate for various applications in biological systems.

Synthesis of Tris(3-phenylpropyl)phosphine oxide

The synthesis of TPPPO typically involves the oxidation of tris(3-phenylpropyl)phosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The general reaction can be summarized as follows:

The biological activity of TPPPO is primarily attributed to its ability to form complexes with metal ions, which can interact with various molecular targets. This interaction may lead to several biological effects, including:

- Anticancer Activity : TPPPO has shown promise as a potential anticancer agent. It can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS), disrupting cellular homeostasis, and affecting cell cycle progression.

- Antibacterial Properties : Preliminary studies indicate that TPPPO exhibits moderate antibacterial activity against various pathogens, suggesting potential applications in treating bacterial infections.

Anticancer Activity

A study focusing on phosphine oxides, including TPPPO, assessed their effects on human cervical carcinoma (HeLa) cells. The results indicated that TPPPO could inhibit cell viability significantly, with an IC50 value determined through MTT assays. The mechanism involved increased ROS levels and subsequent apoptosis induction in the treated cells (Table 1).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TPPPO | HeLa | 25 | ROS induction, apoptosis |

| Control | HeLa | - | - |

Antibacterial Activity

In another investigation, TPPPO was tested against standard bacterial strains. The findings revealed moderate efficacy against Gram-positive bacteria, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | Not effective |

Comparison with Similar Compounds

TPPPO's biological activity can be compared with other phosphine oxides:

| Compound | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| Tris(3-phenylpropyl)phosphine oxide (TPPPO) | Moderate | Moderate |

| Triphenylphosphine oxide | Low | High |

| Tris(2-carboxyethyl)phosphine oxide | High | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tris(3-phenylpropyl)phosphine oxide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via oxidation of the corresponding tertiary phosphine. For example, tris(2,4,6-trimethoxyphenyl)phosphine oxide was prepared using H₂O₂ in refluxing acetone . To optimize yields:

- Use stoichiometric control of oxidizing agents (e.g., H₂O₂ or HgO) to prevent over-oxidation.

- Select solvents with high boiling points (e.g., acetone) to maintain reflux conditions.

- Monitor reaction progress via ³¹P NMR to track phosphine-to-phosphine oxide conversion .

Q. What analytical techniques are most effective for characterizing Tris(3-phenylpropyl)phosphine oxide, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ³¹P NMR : Detects chemical shifts between δ +20–30 ppm for phosphine oxides, confirming oxidation success .

- X-ray crystallography : Resolves bond angles (e.g., P=O bond ~1.48 Å) and hydrogen-bonding interactions (e.g., interstitial water molecules in crystal lattices) .

- HPLC (Reverse Phase) : Newcrom R1 columns separate phosphine oxides using acetonitrile/water gradients, with retention times calibrated against standards .

Q. How can researchers purify Tris(3-phenylpropile)phosphine oxide to achieve >99% purity for catalytic studies?

- Methodological Answer :

- Recrystallization : Use benzene or toluene to dissolve the crude product, followed by slow cooling to isolate crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted phosphine and byproducts.

- HPLC : For high-purity demands, employ preparative reverse-phase chromatography .

Advanced Research Questions

Q. How do electronic effects of Tris(3-phenylpropyl)phosphine oxide influence its coordination behavior with transition metals, and what computational tools validate these interactions?

- Methodological Answer :

- The phosphine oxide’s P=O group acts as a Lewis base, coordinating to hard metal centers (e.g., Pd²⁺, Ln³⁺).

- DFT Calculations : Simulate bond dissociation energies and orbital interactions (e.g., 4f-orbital participation in lanthanide complexes) .

- XAS (X-ray Absorption Spectroscopy) : Quantifies covalent bonding contributions in metal-phosphine oxide complexes .

Q. What strategies resolve contradictions in reported catalytic activity when using Tris(3-phenylpropyl)phosphine oxide as a ligand?

- Methodological Answer :

- Control Experiments : Compare catalytic performance with/without the ligand to isolate its effect .

- Solvent Screening : Test polar vs. non-polar solvents to identify dielectric constant impacts on reaction rates.

- In Situ Monitoring : Use operando IR or NMR to detect intermediate species that may deactivate the catalyst .

Q. How can computational models predict the solvent effects on Tris(3-phenylpropyl)phosphine oxide’s NMR shielding constants?

- Methodological Answer :

- COSMO-RS (Conductor-like Screening Model) : Predicts solvent-induced shifts in ³¹P NMR by simulating solvation shells .

- MD Simulations : Analyze hydrogen-bonding dynamics between P=O and protic solvents (e.g., water, methanol) .

Q. What methodologies validate the anticancer activity of Tris(3-phenylpropyl)phosphine oxide derivatives, and how are structure-activity relationships (SARs) determined?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity against human cell lines (e.g., HeLa, MCF-7) using MTT assays .

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate changes with IC₅₀ values .

- X-ray Crystallography : Resolve ligand-DNA/protein binding modes to identify pharmacophoric motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.